molecular formula C15H17N3O3S B2407281 Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-61-9

Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2407281
CAS No.: 946236-61-9
M. Wt: 319.38
InChI Key: FFZWQKYAQKZAGD-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring and the carbamate group in its structure makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of ethyl 2-bromoacetate with benzylamine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The carbamate group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its unique combination of the thiazole ring and the carbamate group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-21-15(20)18-14-17-12(10-22-14)8-13(19)16-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZWQKYAQKZAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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